molecular formula C8H18O2Si B8368891 trimethyl(tetrahydro-2H-pyran-4-yloxy)silane

trimethyl(tetrahydro-2H-pyran-4-yloxy)silane

Cat. No. B8368891
M. Wt: 174.31 g/mol
InChI Key: FBMIKUHLITXTJI-UHFFFAOYSA-N
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Patent
US08569302B2

Procedure details

Tetrahydro-4-pyranol (1 g, 9.8 mmol) was dissolved in 30 mL of methylene chloride. To it was added imidazole (1.7 g, 24.5 mmol) followed by TMSCl (1.5 mL, 11.76 mmol). The reaction was allowed to stir at room temperature overnight. Insoluble material was removed by filtration, and the filtrate was washed with half saturated aqueous sodium bicarbonate and brine, and dried over MgSO4. The solids were filtered and solvent removed under reduced pressure to afford 1.6 g of trimethyl(tetrahydro-2H-pyran-4-yloxy)silane as a clear liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.N1C=CN=C1.[CH3:13][Si:14](Cl)([CH3:16])[CH3:15]>C(Cl)Cl>[CH3:13][Si:14]([CH3:16])([CH3:15])[O:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CCC(CC1)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with half saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C[Si](OC1CCOCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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